Benzo[b]thiophene, 2,3-diiodo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
27884-04-4 |
|---|---|
Molecular Formula |
C8H4I2S |
Molecular Weight |
385.99 g/mol |
IUPAC Name |
2,3-diiodo-1-benzothiophene |
InChI |
InChI=1S/C8H4I2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |
InChI Key |
RMKFDURRPLVZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)I)I |
Origin of Product |
United States |
Significance of the Benzo B Thiophene Scaffold in Contemporary Organic Synthesis and Materials Science
The benzo[b]thiophene framework, an aromatic heterocyclic compound resulting from the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in modern organic chemistry. benthamdirect.comchemicalbook.com Its structural importance is underscored by its presence in a multitude of natural products and synthetic molecules with significant biological and material properties. benthamdirect.comresearchgate.net In medicinal chemistry, benzo[b]thiophene derivatives are recognized as a "privileged structure" due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net This has led to the development of several clinical drugs for treating various diseases. nih.gov Notable examples of pharmaceuticals containing the benzo[b]thiophene moiety include raloxifene, zileuton, and sertaconazole. wikipedia.org
Beyond its medicinal applications, the benzo[b]thiophene scaffold is integral to materials science. Its derivatives have been successfully employed as organic photoelectric materials and organic semiconductors. benthamdirect.comresearchgate.net The unique electronic and photophysical properties of these compounds make them suitable for applications in organic thin-film transistors (OTFTs) and other electronic devices. rsc.org The versatility of the benzo[b]thiophene core allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications in both drug discovery and materials science. benthamdirect.comtandfonline.com
Overview of Halogenation Strategies in Heterocyclic Compound Synthesis
Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis, particularly for heterocyclic compounds. sigmaaldrich.com Halogenated heterocycles serve as versatile intermediates, enabling further molecular diversification through various cross-coupling reactions. sigmaaldrich.comacs.org The position and number of halogen atoms introduced can significantly influence the reactivity and properties of the resulting molecule.
Several methods exist for the halogenation of heterocycles. Electrophilic halogenation is a common approach where a source of electrophilic halogen, such as N-halosuccinimides (NCS, NBS, NIS), reacts with the electron-rich heterocyclic ring. acs.org The regioselectivity of this reaction is often dictated by the inherent electronic properties of the heterocycle. For instance, in benzo[b]thiophene, electrophilic substitution typically occurs at the C3 position. chemicalbook.com Controlled halogenation can yield mono-substituted products, while the use of excess halogenating agent can lead to di- or poly-halogenated derivatives. chemicalbook.com For example, the controlled bromination of benzo[b]thiophene yields 3-bromobenzo[b]thiophene, whereas an excess of bromine affords 2,3-dibromobenzo[b]thiophene (B1294826). chemicalbook.com Iodination can be achieved using iodine in the presence of an oxidizing agent like mercuric oxide, which selectively yields the 3-iodo derivative. chemicalbook.com
Other strategies include halocyclization reactions, where a pendant nucleophile on a substrate attacks an alkene activated by an electrophilic halogen source, leading to the formation of a halogenated heterocyclic ring. nih.gov The choice of solvent can also play a crucial role in the outcome of halogenation reactions, with fluorinated alcohols like hexafluoroisopropanol (HFIP) being shown to promote regioselective halogenation under mild conditions. acs.orgacs.org
Research Focus on Benzo B Thiophene, 2,3 Diiodo As a Versatile Synthetic Intermediate
Within the family of halogenated benzo[b]thiophenes, 2,3-diiodobenzo[b]thiophene has emerged as a particularly valuable and versatile building block in organic synthesis. The presence of two iodine atoms at the 2 and 3 positions of the benzo[b]thiophene core offers multiple sites for subsequent functionalization. These carbon-iodine bonds are relatively weak and susceptible to a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.
This dual reactivity allows for the stepwise and regioselective introduction of different substituents, leading to the construction of complex and highly functionalized benzo[b]thiophene derivatives. For instance, the differential reactivity of the C2 and C3 positions can be exploited to achieve selective mono-functionalization, followed by a second, different coupling reaction at the remaining iodinated position. This strategy provides access to a diverse range of 2,3-disubstituted benzo[b]thiophenes, which are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net The synthesis of these diiodo compounds can be achieved through various methods, including the iodocyclization of appropriately substituted precursors. dntb.gov.ua
Scope and Objectives of Academic Inquiry into Diiodobenzothiophene Systems
Direct Iodination Approaches for Benzo[b]thiophene Scaffolds
Directly introducing iodine onto the benzo[b]thiophene ring system is a primary strategy for synthesizing iodinated derivatives. This is most commonly accomplished through electrophilic substitution, while transition-metal-catalyzed approaches for this specific transformation are less prevalent.
Electrophilic iodination is a fundamental method for the halogenation of benzo[b]thiophene. Studies have shown that the benzo[b]thiophene ring system undergoes electrophilic substitution preferentially at the 3-position. researchgate.net When benzo[b]thiophene is treated with iodine in the presence of mercuric oxide, 3-iodobenzothiophene is formed regioselectively. researchgate.net Investigations into the halogenation of benzo[b]thiophene have noted that while chlorination and bromination can yield small amounts of 2-substituted and 2,3-disubstituted products, direct iodination primarily yields the 3-substituted product with no evidence of 2-iodo or 2,3-diiodo derivatives being formed under those specific conditions. organic-chemistry.org
A powerful and widely used approach to generate 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives. researchgate.net In these reactions, various electrophiles, including molecular iodine (I₂), iodine monochloride (ICl), and N-Iodosuccinimide (NIS), are used to trigger the cyclization, directly installing an iodine atom at the 3-position of the newly formed benzothiophene (B83047) ring. researchgate.netyoutube.comyoutube.com This method is attractive because it builds the heterocyclic core and introduces the halogen in a single, regioselective step. youtube.com The reaction proceeds under mild, ambient conditions and is tolerant of a wide array of functional groups. youtube.comnih.gov
Table 1: Electrophilic Iodination and Iodocyclization Reactions
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Benzo[b]thiophene | I₂, HgO | 3-Iodobenzo[b]thiophene (B1338381) | researchgate.net |
| o-(1-Alkynyl)thioanisole | I₂ or ICl | 3-Iodo-2-substituted-benzo[b]thiophene | researchgate.netyoutube.com |
While transition-metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis, specific protocols for the direct, dual C-H iodination of a pre-formed benzo[b]thiophene scaffold at the 2- and 3-positions are not widely reported. kfupm.edu.sa The majority of transition-metal-catalyzed reactions in this context focus on constructing the benzo[b]thiophene ring itself or functionalizing it with other groups. kfupm.edu.sa
However, palladium catalysts are instrumental in synthetic sequences that lead to iodinated benzothiophenes. For instance, a palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols can be achieved using a PdI₂/KI system. This reaction produces 2-substituted benzothiophenes, demonstrating the utility of an iodine-containing catalyst in the synthesis of the core structure, which could then be subjected to further iodination. acs.org Similarly, palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole is a key step in a two-step sequence that ultimately yields 2,3-disubstituted benzo[b]thiophenes. researchgate.net
Synthesis of Halogenated Benzothiophene Precursors
A common and effective strategy for obtaining 2,3-diiodobenzo[b]thiophene is through the synthesis of other dihalogenated precursors, such as dibromo or dichloro analogs, which can then potentially undergo halogen exchange reactions. Alternatively, the parent benzothiophene ring can be functionalized to facilitate subsequent iodination steps.
The direct dihalogenation of benzo[b]thiophene is a straightforward method to produce 2,3-dihalo precursors. While controlled bromination with one equivalent of bromine in carbon tetrachloride yields 3-bromobenzo[b]thiophene, the use of excess bromine leads to the formation of 2,3-dibromobenzo[b]thiophene (B1294826) in high yield. researchgate.net A similar outcome is observed with chlorination; using an excess of chlorine gas results in 2,3-dichlorobenzo[b]thiophene. researchgate.net
Another synthetic route involves the cyclization of specifically designed precursors. For example, the electrophilic cyclization of (trimethylsilyl)acetylene-derived o-(1-alkynyl)thioanisole with bromine (Br₂) does not yield the expected 3-bromo-2-(trimethylsilyl)benzo[b]thiophene. Instead, it directly affords 2,3-dibromobenzo[b]thiophene. researchgate.net
Table 2: Synthesis of 2,3-Dihalobenzothiophene Precursors
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Benzo[b]thiophene | Excess Br₂ in CCl₄ | 2,3-Dibromobenzo[b]thiophene | researchgate.net |
| Benzo[b]thiophene | Excess Cl₂ | 2,3-Dichlorobenzo[b]thiophene | researchgate.net |
Functionalizing the parent benzo[b]thiophene ring at specific positions is a key strategy for the directed synthesis of diiodo derivatives. For instance, the C-2 position, which is generally less reactive towards electrophiles than the C-3 position, can be selectively iodinated. This is achieved by deprotonation at the C-2 position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting anion with molecular iodine. kfupm.edu.sa This method allows for the synthesis of 2-iodobenzo[b]thiophene, which can then be subjected to a second iodination step at the 3-position.
Another powerful technique is decarboxylative halogenation. For example, the decarboxylative iodination of benzo[b]thiophene-3-carboxylic acid can provide a route to 3-iodobenzo[b]thiophene. kfupm.edu.sa Similarly, starting with a 2-carboxy derivative could provide access to 2-iodo analogs. This strategy highlights how existing functional groups can be used as handles to introduce iodine atoms at desired positions.
Multi-Step Synthetic Pathways Incorporating Diiodination and Coupling Reactions
The true synthetic utility of 2,3-dihalogenated benzo[b]thiophenes, including the diiodo variant, lies in their capacity to serve as platforms for building more complex molecular architectures via cross-coupling reactions. These multi-step sequences involve the initial synthesis of the dihalo-scaffold followed by selective, often palladium-catalyzed, functionalization at the C-2 and C-3 positions.
A prime example involves the synthesis of a dithienobenzene, which is then subjected to C2-iodination via deprotonation with LDA and treatment with iodine. This iodinated intermediate subsequently undergoes a palladium-catalyzed amination reaction at the C2 position, followed by an intramolecular cyclization to yield a complex, pentahelicene analog. kfupm.edu.sa This demonstrates how a selectively introduced iodine atom can be a crucial stepping stone in the construction of large, polycyclic aromatic systems.
The differential reactivity of halogen atoms can be exploited for selective functionalization. Bromo and iodo groups are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids/esters), Stille (with organostannanes), and Buchwald-Hartwig (with amines) reactions. For instance, 3-bromobenzo[b]thiophene derivatives, synthesized via bromocyclization, can be coupled with N-tosylhydrazones under palladium catalysis to furnish complex 3-(α-styryl)benzo[b]thiophenes. It is well-established that 2,3-disubstituted benzo[b]selenophenes, close analogs of benzothiophenes, can be functionalized via palladium-catalyzed coupling reactions, a strategy directly applicable to the corresponding diiodo-benzothiophene scaffold.
Table 3: Examples of Coupling Reactions with Halogenated Benzothiophenes
| Benzothiophene Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference(s) |
|---|---|---|---|---|
| 2-Iododithienobenzene | p-Toluidine | Pd-catalyst | C-N coupled product (amination) | kfupm.edu.sa |
| 3-Bromobenzo[b]thiophene | N-Tosylhydrazone | Pd-catalyst | 3-(α-Styryl)benzo[b]thiophene | |
| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( organic-chemistry.orgyoutube.comnih.govthiadiazole) | Thienyltributyl stannate | PdCl₂(PPh₃)₂ | Arylated benzobis(thiadiazole) |
Construction of the Benzothiophene Core with Subsequent Regioselective Iodination
The synthesis of 2,3-diiodobenzo[b]thiophene often begins with the construction of the parent benzo[b]thiophene heterocycle. This core can be assembled through various means, such as the intramolecular cyclization of aryl sulfides or the reaction of substituted benzenes with sulfur-containing reagents. chemicalbook.comwikipedia.org For instance, methods include the reaction of o-halovinylbenzenes with potassium sulfide (B99878) or the iodine-catalyzed cascade reaction between substituted thiophenols and alkynes under metal-free conditions. organic-chemistry.orgthieme-connect.com
Once the benzo[b]thiophene core is obtained, the introduction of iodine substituents is achieved through electrophilic halogenation. The regioselectivity of this reaction is a critical factor. Electrophilic attack on the benzo[b]thiophene ring occurs preferentially at the C3 position due to the electronic nature of the heterocycle. chemicalbook.com The direct iodination of benzo[b]thiophene using molecular iodine (I₂) in the presence of an activating agent like mercuric oxide yields 3-iodobenzo[b]thiophene with high selectivity. chemicalbook.com
Table 1: Regioselective Iodination of Benzo[b]thiophene
| Step | Position | Reagents | Product | Key Observation |
|---|---|---|---|---|
| 1 | C3 | I₂, Mercuric Oxide | 3-Iodobenzo[b]thiophene | Highly regioselective for the C3 position. chemicalbook.com |
An alternative strategy involves constructing the ring in a way that incorporates the iodine atom during the cyclization. For example, electrophilic iodocyclization of specifically designed disulfide-containing alkynes can directly generate 3-iodobenzo[b]thiophenes, which can then be subjected to a second iodination to yield the final product. nih.gov
Utilization of Diiodinated Thiophene (B33073) Units in Fused Ring Systems
Di-halogenated thiophenes, including diiodinated variants, are valuable building blocks in the synthesis of larger, conjugated fused ring systems, which are of significant interest in materials science. The carbon-iodine bonds serve as versatile synthetic handles for cross-coupling reactions, allowing for the extension of the π-conjugated system.
A prominent application is in the synthesis of extended oligothiophenes and related materials. For example, the intramolecular double cyclization of bis(3-bromo-2-thienyl)acetylenes, which are di-halogenated thiophene derivatives, can produce tetrathienoacenes after a dechalcogenation step. chemicalbook.com This highlights how di-halogenated thiophenes can be strategically employed to construct complex, fused architectures.
More directly relevant, diiodo-functionalized heterocycles are used in iodine-promoted cyclization reactions to create fused systems. The synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b′]difurans is achieved through an efficient iodine-promoted double cyclization, demonstrating the utility of diiodo-compounds in building complex heterocyclic cores. thieme-connect.com Similarly, iodine is used as a crucial mediator in the sulfur insertion reaction of 2-arylbenzo[b]thiophenes to yield acs.orgBenzothieno[3,2-b] acs.orgbenzothiophenes (BTBTs), which are important for organic electronics. mdpi.com These methods underscore the role of diiodinated units not just as precursors for coupling reactions but as active participants in ring-forming processes.
Table 2: Examples of Fused Ring Synthesis Using Halogenated Thiophenes
| Starting Material Type | Reaction | Resulting System | Significance |
|---|---|---|---|
| Bis(3-bromo-2-thienyl)acetylenes | Intramolecular Cyclization / Dechalcogenation | Tetrathienoacenes | Construction of extended, fused oligothiophenes. chemicalbook.com |
| 1,4-Bis(thiophen-2-ylethynyl)benzene | Iodine-Promoted Double Cyclization | Diiodo-benzodifurans | Efficient synthesis of functional building blocks for conjugated polymers. thieme-connect.com |
Advanced Synthetic Techniques and Optimization for Yield and Selectivity
Modern synthetic chemistry has introduced several advanced techniques to improve the synthesis of substituted benzo[b]thiophenes, focusing on enhancing yield, selectivity, and procedural efficiency. These methods often rely on metal catalysis or novel activation strategies.
Palladium-catalyzed reactions are particularly prominent. The PdI₂/KI catalytic system, for example, enables the oxidative cyclization and carbonylation of 2-(methylthio)phenylacetylenes to produce benzothiophene-3-carboxylic esters in high yields (57–83%). organic-chemistry.org Furthermore, 3-iodobenzo[b]thiophenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the high-throughput synthesis of diverse libraries of substituted benzo[b]thiophenes. nih.gov
Metal-free approaches have also been developed as greener alternatives. A notable example is the iodine-catalyzed intermolecular cyclization of thiophenols and alkynes, which proceeds without any metal catalyst to afford benzo[b]thiophene derivatives in moderate to excellent yields. thieme-connect.com Electrochemical methods represent another frontier, providing a means to drive reactions under mild conditions. For instance, the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides has been achieved through the reaction of sulfonhydrazides with internal alkynes, offering precise control over the redox transformations.
These advanced methodologies provide powerful tools for synthesizing complex benzo[b]thiophene derivatives with high degrees of control over substitution patterns, yield, and selectivity.
Table 3: Comparison of Advanced Synthetic Techniques for Benzothiophene Derivatives
| Method | Catalyst / Promoter | Key Features | Typical Products |
|---|---|---|---|
| Oxidative Alkoxycarbonylation | PdI₂ / KI | Aerobic conditions, multicomponent reaction. | Benzothiophene-3-carboxylic esters. organic-chemistry.org |
| Cross-Coupling Reactions | Palladium Catalysts | High-throughput synthesis, diverse functionalities. | Variously substituted benzo[b]thiophenes. nih.gov |
| Intermolecular Cyclization | I₂ (metal-free) | Environmentally friendly, atom economical. | 2,3-disubstituted benzo[b]thiophenes. thieme-connect.com |
Halogen-Metal Exchange and Directed Ortho-Metalation Reactions at C2 and C3 Positions
Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, thereby reversing its polarity and enabling subsequent reactions with electrophiles. nih.govwikipedia.org In the case of 2,3-diiodobenzo[b]thiophene, this reaction is typically achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. tcnj.edu The rate of halogen-metal exchange is known to follow the trend I > Br > Cl, making the iodo-substituents on the benzo[b]thiophene core highly susceptible to this transformation. wikipedia.org
The regioselectivity of the halogen-metal exchange on 2,3-diiodobenzo[b]thiophene is influenced by the electronic properties of the thiophene ring. The C2 position of the benzo[b]thiophene nucleus is generally more reactive towards deprotonation and, by extension, halogen-metal exchange, due to the higher acidity of the C2-proton compared to the C3-proton. This inherent reactivity preference can be exploited for the selective generation of a 2-lithio-3-iodobenzo[b]thiophene intermediate, which can then be trapped with various electrophiles.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to the organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca While 2,3-diiodobenzo[b]thiophene itself lacks a classical DMG, substituents on the benzene (B151609) ring of the benzo[b]thiophene scaffold could be utilized to direct metalation to specific positions, potentially influencing the subsequent reactivity of the iodo-substituents. For instance, a DMG at the C4 or C7 position could direct lithiation to the C5 or C6 position, respectively, creating opportunities for further functionalization of the benzene ring portion of the molecule.
The general principle of a halogen-metal exchange followed by electrophilic quench is depicted in the table below:
| Reactant | Reagent | Intermediate | Electrophile (E+) | Product |
| 2,3-diiodobenzo[b]thiophene | n-BuLi or t-BuLi | 2-lithio-3-iodobenzo[b]thiophene | DMF | 3-iodo-2-formylbenzo[b]thiophene |
| 2,3-diiodobenzo[b]thiophene | n-BuLi or t-BuLi | 2-lithio-3-iodobenzo[b]thiophene | CO₂ | 3-iodobenzo[b]thiophene-2-carboxylic acid |
| 2,3-diiodobenzo[b]thiophene | n-BuLi or t-BuLi | 2-lithio-3-iodobenzo[b]thiophene | R-CHO | (3-iodobenzo[b]thiophen-2-yl)(R)methanol |
Cross-Coupling Chemistry of Diiodo-Substituted Benzothiophenes
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two reactive C-I bonds in 2,3-diiodobenzo[b]thiophene makes it an excellent substrate for a variety of these transformations, enabling the introduction of aryl, heteroaryl, alkynyl, and other organic moieties.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate, is a widely used method for the synthesis of biaryls and other conjugated systems. nih.gov In the context of 2,3-diiodobenzo[b]thiophene, this reaction can be employed to introduce aryl or heteroaryl substituents at the C2 and C3 positions. By carefully controlling the reaction conditions, such as the catalyst, base, and stoichiometry of the reagents, it is possible to achieve either mono- or di-substitution. The synthesis of 2,3-diarylbenzo[b]thiophenes has been reported through the Suzuki-Miyaura coupling of the corresponding dihalo-benzo[b]thiophene with arylboronic acids. dntb.gov.ua The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds, and the generally higher reactivity of the C2 position, can be exploited for selective mono-arylation.
A representative Suzuki-Miyaura coupling reaction is shown below:
| Benzo[b]thiophene Substrate | Boronic Acid | Catalyst | Base | Product |
| 2,3-diiodobenzo[b]thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-aryl-3-iodobenzo[b]thiophene |
| 2,3-diiodobenzo[b]thiophene | Heteroarylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 2-heteroaryl-3-iodobenzo[b]thiophene |
| 2-aryl-3-iodobenzo[b]thiophene | Aryl'boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-aryl-3-aryl'benzo[b]thiophene |
The Stille coupling reaction utilizes organostannanes as the organometallic coupling partner. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. While specific examples for 2,3-diiodobenzo[b]thiophene are not extensively documented, the principles of Stille coupling on other dihaloheteroarenes suggest its applicability. The reaction would proceed via a catalytic cycle involving oxidative addition of the C-I bond to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond. The differential reactivity of the C2 and C3 positions could potentially allow for sequential and selective functionalization.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Research has shown that the Sonogashira coupling of 2,3-diiodobenzo[b]thiophene with terminal alkynes proceeds with high regioselectivity, favoring substitution at the C2 position. This allows for the synthesis of 2-alkynyl-3-iodobenzo[b]thiophenes, which can serve as versatile intermediates for further transformations, such as the synthesis of novel terminal alkynes. chemicalpapers.com The reaction can be carried out under mild conditions and tolerates a variety of functional groups on the alkyne coupling partner.
| Benzo[b]thiophene Substrate | Terminal Alkyne | Catalyst System | Base | Product |
| 2,3-diiodobenzo[b]thiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 2-(phenylethynyl)-3-iodobenzo[b]thiophene |
| 2,3-diiodobenzo[b]thiophene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | 2-(trimethylsilylethynyl)-3-iodobenzo[b]thiophene |
| 2,3-diiodobenzo[b]thiophene | 1-hexyne | Pd(OAc)₂/CuI | Piperidine | 2-(hex-1-yn-1-yl)-3-iodobenzo[b]thiophene |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. The application of Negishi coupling to diiodoheteroarenes has been demonstrated, suggesting its utility for the functionalization of 2,3-diiodobenzo[b]thiophene. researchgate.net The in-situ generation of organozinc reagents from the corresponding organolithium or Grignard reagents can be a convenient approach.
The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the organometallic partner. wikipedia.orgorganic-chemistry.org It is typically catalyzed by nickel or palladium complexes. slideshare.netyoutube.com While highly effective for the formation of C-C bonds, the high reactivity of Grignard reagents limits the functional group tolerance of this reaction. wikipedia.org Nevertheless, for substrates lacking sensitive functional groups, Kumada coupling offers a powerful method for the arylation or alkylation of 2,3-diiodobenzo[b]thiophene.
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Diiodobenzothiophene Core
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. pressbooks.pubacsgcipr.org For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. pressbooks.pub These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. youtube.com
The benzo[b]thiophene ring system is inherently electron-rich, which generally disfavors nucleophilic attack. However, the presence of two iodine atoms, which are good leaving groups, and the potential to introduce EWGs on the benzene ring could render the 2,3-diiodobenzo[b]thiophene core susceptible to SNAr under certain conditions. The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of their reactivity in many other reactions. organic-chemistry.org This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. However, the C-I bond is the weakest carbon-halogen bond, which can favor its cleavage in the elimination step.
While direct examples of SNAr on 2,3-diiodobenzo[b]thiophene are not readily found in the literature, it is conceivable that with appropriate activation, for example by oxidation of the sulfur atom to a sulfone (an EWG), or by the presence of other EWGs on the benzene ring, this reaction pathway could be enabled. researchgate.net
Electrophilic Substitution Reactions on the Fused Benzene Ring
The benzo[b]thiophene core is an aromatic system, and like benzene, it can undergo electrophilic substitution. However, the reactivity and regioselectivity are influenced by the fused thiophene ring and the substituents present. In general, electrophilic substitution on the parent benzo[b]thiophene molecule preferentially occurs at the C3 position, followed by the C2 position. When these positions are blocked, as in 2,3-diiodobenzo[b]thiophene, the reaction is directed to the fused benzene ring.
The directing effects on the benzene portion of the molecule are governed by the electron-donating nature of the fused sulfur-containing ring and the electron-withdrawing, deactivating nature of the iodo-substituents. The fused thiophene ring tends to direct incoming electrophiles to the C4 and C7 positions. Conversely, the halogen substituents at C2 and C3 exert a deactivating effect on the entire molecule.
Detailed studies on the closely related compound, 2,3-dibromobenzo[b]thiophene, provide significant insight into the expected reactivity of the diiodo analogue. Research on the nitration of 2,3-dibromobenzo[b]thiophene shows that substitution occurs on the benzene ring, yielding a mixture of nitro-isomers. rsc.org The primary products are the 4-nitro and 6-nitro derivatives, formed in significant amounts, with a minor amount of the substitution product also observed. rsc.org
Specifically, the nitration of 2,3-dibromobenzo[b]thiophene results in a mixture of 2,3-dibromo-4-nitrobenzo[b]thiophene (36% yield) and 2,3-dibromo-6-nitrobenzo[b]thiophene (32% yield). rsc.org This distribution highlights the competing directing effects within the molecule. The formation of the 4-nitro product is influenced by the activating effect of the fused thiophene ring, while the formation of the 6-nitro product is also significant. rsc.org
Further electrophilic substitution, such as bromination, on 2,3-dibromobenzo[b]thiophene leads to the formation of the 2,3,6-tribromo-derivative, indicating a preference for substitution at the C6 position under these conditions. rsc.org
Based on these findings with the dibromo-analogue, the electrophilic substitution on 2,3-diiodobenzo[b]thiophene is predicted to proceed similarly, yielding a mixture of isomers with substitution primarily at the C4 and C6 positions. The exact product ratios may vary due to the different electronic and steric properties of iodine compared to bromine.
| Reactant | Reaction | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dibromobenzo[b]thiophene | Nitration | Not specified | 2,3-Dibromo-4-nitrobenzo[b]thiophene | 36% | rsc.org |
| 2,3-Dibromobenzo[b]thiophene | Nitration | Not specified | 2,3-Dibromo-6-nitrobenzo[b]thiophene | 32% | rsc.org |
| 2,3-Dibromobenzo[b]thiophene | Bromination | Bromine in Chloroform or Acetic Acid | 2,3,6-Tribromobenzo[b]thiophene | Not specified | rsc.org |
Ring-Opening and Rearrangement Reactions of Diiodobenzothiophene Derivatives
While the benzo[b]thiophene ring system is generally stable due to its aromaticity, both ring-opening and rearrangement reactions are known to occur under specific conditions, particularly for substituted derivatives.
Ring-Opening Reactions
Ring-opening of the thiophene portion of the benzo[b]thiophene scaffold typically requires harsh conditions or highly reactive reagents. For the parent benzo[b]thiophene, a notable example is the Birch reduction using sodium in liquid ammonia, which results in the cleavage of the thiophene ring to yield 2-ethylthiophenol. chemicalbook.com This demonstrates that reductive cleavage of the C-S bonds is a viable pathway for ring-opening.
In more complex fused thiophene systems, such as dithieno[2,3-b:3',2'-d]thiophene (DTT), ring-opening has been observed upon treatment with organolithium reagents like n-BuLi. beilstein-journals.orgresearchgate.net The strong nucleophile attacks a sulfur atom, leading to the cleavage of the thiophene ring. beilstein-journals.org While this has not been specifically documented for 2,3-diiodobenzo[b]thiophene, it suggests that the diiodo-derivative could potentially undergo similar ring-opening reactions if subjected to powerful nucleophiles or organometallic reagents. The presence of the electron-withdrawing iodine atoms might influence the susceptibility of the thiophene ring to such nucleophilic attacks.
Rearrangement Reactions
Rearrangement reactions involving the benzo[b]thiophene skeleton are less common but can be facilitated in derivatives designed to undergo specific transformations. Sigmatropic rearrangements, such as the rsc.orgosti.gov-Wittig rearrangement, are known for allylic ethers and thioethers. organic-chemistry.org A derivative of 2,3-diiodobenzo[b]thiophene containing an appropriately positioned allylic ether or thioether functionality could potentially undergo such a rearrangement upon treatment with a strong base, leading to a rearranged carbon skeleton. However, specific examples involving the 2,3-diiodobenzo[b]thiophene core are not prominently featured in the literature.
The potential for such reactions underscores the versatility of the benzo[b]thiophene scaffold in synthetic chemistry, although these pathways remain less explored for the 2,3-diiodo derivative compared to substitution reactions.
| Reactant | Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene (Parent Compound) | Reductive Ring-Opening | Sodium, Liquid Ammonia (Birch Reduction) | 2-Ethylthiophenol | chemicalbook.com |
| Dithieno[2,3-b:3',2'-d]thiophene (Related System) | Nucleophilic Ring-Opening | n-BuLi or Aryllithium Reagents | Ring-opened bithiophene derivatives | beilstein-journals.orgresearchgate.net |
Applications in Advanced Materials Science Research
Organic Semiconductors for Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern electronic devices, and their performance hinges on the quality of the organic semiconductor used. researchgate.netnih.gov Materials derived from the benzo[b]thiophene structure are highly valued for this purpose due to their potential for high charge carrier mobility and stability. tcichemicals.commit.edu
The design of high-performance OFET materials based on the diiodobenzothiophene framework is guided by several key principles aimed at optimizing charge transport. A primary strategy is the expansion and extension of the π-conjugated system, which enhances intermolecular interactions and improves charge mobility. tcichemicals.com The benzo[b]thiophene core, particularly when fused into larger systems like dithieno[3,2-b:2′,3′-d]thiophene (DTT), provides a rigid and planar backbone that facilitates strong π-π stacking and efficient charge transport. beilstein-journals.org
The introduction of iodine atoms, as in Benzo[b]thiophene, 2,3-diiodo-, is a form of halogenation that can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A deeper HOMO level, for instance, can lead to remarkable air stability in the final OFET device. tcichemicals.com Furthermore, functional groups, such as alkyl chains or phenyl groups, are often attached to the core structure. These substituents influence the material's solubility for solution-based processing and modulate the molecular packing in the solid state, which is critical for device performance. beilstein-journals.orgnih.gov
Disruptions in the polymer film morphology can lead to a decrease in carrier mobility. mdpi.com The choice of solvent and the substrate temperature during film deposition can significantly influence the resulting morphology. mdpi.comnih.gov For instance, X-ray and electron diffraction analyses have shown that varying the substrate temperature can lead to different polymorphic structures in thin films, which in turn affects the hole mobility. nih.gov An increase in the average grain size within the thin film often correlates with an increase in charge mobility. nih.gov Therefore, controlling the molecular orientation and promoting the formation of large, continuous crystalline domains is a key strategy to optimize the electrical performance of these materials. mdpi.com
The fabrication of OFETs using benzo[b]thiophene derivatives can be broadly categorized into two main approaches: solution-processing and vacuum-based vapor deposition.
Solution-Processing: This method involves dissolving the organic semiconductor in a suitable solvent and then depositing it onto a substrate using techniques like spin-coating or inkjet printing. manchester.ac.ukwikipedia.org This approach is attractive for its potential for low-cost, large-area manufacturing and compatibility with flexible substrates. nih.govmanchester.ac.uk The design of soluble derivatives, often by attaching alkyl chains to the benzo[b]thiophene core, is crucial for this methodology. beilstein-journals.org The choice of solvent is critical as it can strongly influence the film's morphology and crystallinity, thereby impacting the device's charge transport properties. mdpi.com
Vapor Deposition: This technique involves heating the small molecule organic semiconductor in a vacuum until it sublimes. The vapor then condenses as a thin film on a cooler substrate. manchester.ac.uk This method is often used for small molecules that have limited solubility. manchester.ac.uk Vacuum deposition can produce highly ordered crystalline thin films with well-defined interfaces, which can lead to high-performance devices. For example, fused thiophene (B33073) chains deposited via vacuum sublimation have been shown to yield OFETs with very high on/off ratios, in the range of 10⁸. mit.edu
The table below summarizes the performance of various OFETs based on thiophene derivatives, highlighting the impact of different molecular structures and fabrication methods.
| Semiconductor Derivative | Fabrication Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |
| DPh-BTBT | Evaporation | 2.0 | - |
| Ph-BTBT-10 | Spin-coating | up to 14.7 | - |
| Fused Thiophene Chains | Vacuum Sublimation | 0.02-0.05 | up to 10⁸ |
Components in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
The versatile electronic properties of benzo[b]thiophene derivatives also make them valuable components in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov
In both OPVs and OLEDs, the concept of a donor-acceptor (D-A) system is fundamental. Benzo[b]thiophene derivatives, with their electron-rich thiophene core, typically function as the electron donor material. rsc.orgresearchgate.net In a D-A architecture, these donor units are paired with electron-accepting molecules. This arrangement facilitates efficient charge separation in solar cells and charge recombination for light emission in OLEDs. nih.govrsc.org
For instance, conjugated polymers that incorporate N-alkyl-thieno[3,2-b]indole (a related fused thiophene structure) as the donor unit and 2,1,3-benzothiadiazole (B189464) as the acceptor unit have been successfully used to create high-efficiency polymer solar cells. rsc.org In OLEDs, twisted D-A-D structures have been designed to prevent aggregation-caused quenching, leading to high quantum yields and efficient light emission. nih.gov The ability to tune the electronic properties of the benzo[b]thiophene core through substitutions, such as with iodine, allows for precise control over the energy levels to match the acceptor material, optimizing device performance.
The primary process in an organic solar cell involves light absorption, which creates a bound electron-hole pair known as an exciton (B1674681). For a photocurrent to be generated, this exciton must diffuse to a donor-acceptor interface and dissociate into free charge carriers (an electron and a hole).
Building Blocks for Conjugated Polymers and Copolymers in Electronic Applications
The rigid and planar structure of the benzo[b]thiophene core, combined with the reactive C-I bonds, makes 2,3-diiodo-benzo[b]thiophene an excellent monomer for the synthesis of conjugated polymers. These polymers are at the forefront of research in organic electronics, with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).
The primary method for incorporating 2,3-diiodo-benzo[b]thiophene into polymer chains is through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Stille and Suzuki coupling, are widely employed to polymerize diiodo-monomers with organotin or boronic acid-functionalized co-monomers. acs.org These methods allow for the creation of alternating copolymers with a high degree of control over the polymer's structure and properties.
For instance, the polymerization of 2,3-diiodo-benzo[b]thiophene with a distannyl- or diboronic acid-functionalized aromatic comonomer leads to the formation of a π-conjugated backbone. The choice of the comonomer is critical as it significantly influences the electronic and physical properties of the resulting polymer. Nickel-catalyzed polymerizations have also proven effective in the synthesis of thiophene-based polymers, offering alternative routes to these materials. nih.gov
The synthesis of these polymers often involves the following general steps:
Monomer Synthesis: Preparation of the 2,3-diiodo-benzo[b]thiophene monomer and the desired comonomer.
Polymerization: The monomers are reacted in the presence of a palladium or nickel catalyst and appropriate ligands and bases to initiate the cross-coupling reaction.
Purification: The resulting polymer is purified to remove any remaining catalyst and small molecules.
The table below summarizes representative examples of polymer synthesis utilizing diiodo-thiophene derivatives.
| Polymer Name | Comonomer | Polymerization Method | Resulting Polymer Properties |
| P1 | Benzothiadiazole (BT) | Suzuki/Stille Coupling | Good solubility, broad absorption in the visible region. rsc.orgresearchgate.net |
| P2 | 5,6-difluorobenzothiadiazole (fBT) | Suzuki/Stille Coupling | Lower HOMO energy levels, improved power conversion efficiency in OPVs. researchgate.net |
| PTT-ODTTBT | Thieno[3,2-b]thiophene (TT) | D-A Copolymerization | Strong intermolecular π–π stacking, high hole mobility. mdpi.com |
A key advantage of using 2,3-diiodo-benzo[b]thiophene in polymer synthesis is the ability to fine-tune the electronic properties of the resulting materials. The electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impact the performance of electronic devices.
The introduction of different comonomers into the polymer backbone allows for precise control over the band gap and energy levels. For example, copolymerizing with electron-donating units tends to raise the HOMO level, while using electron-accepting units lowers the LUMO level. This "donor-acceptor" (D-A) approach is a powerful strategy for designing materials with specific electronic properties for targeted applications. rsc.orgmdpi.com
Furthermore, the substitution of the benzo[b]thiophene core or the comonomer with various functional groups can also modulate the electronic properties. For instance, the introduction of fluorine atoms can lower the HOMO energy levels, leading to higher open-circuit voltages in organic solar cells. researchgate.net The planarity of the polymer backbone, influenced by the choice of monomers, also plays a crucial role in determining the extent of π-electron delocalization and, consequently, the material's charge transport characteristics. acs.org
The following table presents a selection of polymers derived from thiophene-based monomers and their key electronic properties.
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| P1 | -5.50 | -3.61 | 1.89 |
| P2 | -5.50 | -3.68 | 1.82 |
| PT-ODTTBT | - | - | 1.65 |
| PTT-ODTTBT | - | - | 1.69 |
Data compiled from various research articles. researchgate.netmdpi.com
Catalytic Applications and Ligand Design Incorporating Benzo[b]thiophene, 2,3-diiodo- Scaffolds
Beyond polymer science, the 2,3-diiodo-benzo[b]thiophene scaffold is gaining attention in the field of catalysis, particularly in the design of novel ligands for transition metal catalysts. The iodine atoms can be readily displaced through various substitution reactions, allowing for the introduction of coordinating moieties.
The rigid benzo[b]thiophene backbone can provide a well-defined geometry for the resulting ligand, which can influence the selectivity and activity of the metal center in a catalytic reaction. For example, the synthesis of bidentate or pincer-type ligands based on the benzo[b]thiophene framework is an active area of research. These ligands can coordinate to metals like palladium, rhodium, or iridium, creating catalysts for a variety of organic transformations.
While the direct catalytic application of Benzo[b]thiophene, 2,3-diiodo- itself is not common, its derivatives are being explored. The thieno[2,3-b]thiophene (B1266192) core, a related structure, has been incorporated into ligands for catalysts used in various reactions. nih.gov Research in this area is still in its early stages, but the potential for creating highly efficient and selective catalysts based on this scaffold is significant. The ability to functionalize the 2 and 3 positions allows for the creation of a diverse library of ligands with varying steric and electronic properties, which is crucial for optimizing catalytic performance.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The traditional synthesis of halogenated benzo[b]thiophenes often involves multi-step procedures with harsh reagents. Current research is geared towards developing more efficient and sustainable methods. A key approach involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization with iodine (I2) to yield 2,3-disubstituted benzo[b]thiophenes. This method has been successfully used to produce a variety of derivatives. While this provides a route to the diiodo-scaffold, direct and selective C-H iodination of the parent benzo[b]thiophene molecule remains a significant goal for improving atom economy.
Another avenue of exploration is the use of less hazardous and more abundant starting materials. For instance, methods for synthesizing benzo[b]thiophenes from readily available o-halovinylbenzenes and a sulfur source like potassium sulfide (B99878) are being developed, which could potentially be adapted for the synthesis of the diiodo-analogue. The table below summarizes some of the synthetic strategies being explored for related compounds, highlighting the move towards more sustainable practices.
| Synthetic Strategy | Key Features | Potential for Sustainability | Reference |
| Iodocyclization of o-(1-alkynyl)thioanisoles | Utilizes I2 for cyclization, providing direct access to iodo-derivatives. | Can be efficient but may involve pre-functionalized starting materials. | anu.edu.au |
| Direct Halogenation | Direct bromination of benzo[b]thiophene can yield the 2,3-dibromo analogue. | Potentially high atom economy, but selectivity can be a challenge. | |
| Transition-Metal Free Synthesis | Reaction of o-halovinylbenzenes with K2S avoids transition metal catalysts. | Reduces metal contamination and associated costs. |
Future efforts will likely focus on electrochemically-promoted reactions and photoredox catalysis, which offer greener alternatives to traditional methods by minimizing waste and avoiding harsh conditions.
Exploration of New Reactivity Modes and Selective Functionalization for Complex Architectures
The two iodine atoms at the 2- and 3-positions of the benzo[b]thiophene core are the key to its utility as a building block. These C-I bonds serve as handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of functional groups.
A significant area of research is the selective functionalization of the two positions. The differential reactivity of the C2 and C3 positions can be exploited to introduce different substituents in a stepwise manner. This selective, stepwise functionalization is crucial for creating complex, non-symmetrical molecules with tailored electronic and physical properties. uni-muenchen.de For example, a Suzuki coupling could be performed at one position under a specific set of conditions, followed by a Sonogashira coupling at the other position.
The development of new palladium catalysts and ligands is central to achieving high selectivity and yields in these transformations. nih.gov The table below outlines the potential for selective functionalization through common cross-coupling reactions.
| Cross-Coupling Reaction | Group Introduced | Potential Application | Reference |
| Suzuki-Miyaura | Aryl, Heteroaryl | Extending π-conjugation for organic electronics. | nih.gov |
| Sonogashira | Alkynyl | Creating rigid, linear structures for molecular wires. ias.ac.in | ias.ac.in |
| Heck | Alkenyl | Introducing vinyl groups for polymerization or further functionalization. | nih.gov |
| Buchwald-Hartwig | Amino | Synthesis of hole-transporting materials and biologically active compounds. |
The exploration of these selective functionalization strategies will enable the synthesis of a vast library of new materials derived from the 2,3-diiodobenzo[b]thiophene scaffold.
Advanced Characterization Techniques for Solid-State Properties of Derivatives (e.g., XRD, AFM)
The performance of materials in solid-state devices, such as organic thin-film transistors (OTFTs), is highly dependent on their molecular packing and thin-film morphology. Advanced characterization techniques are therefore crucial for understanding the structure-property relationships of 2,3-diiodobenzo[b]thiophene derivatives.
X-ray diffraction (XRD) is a powerful tool for determining the crystal structure and molecular packing of these materials in the solid state. rsc.org It provides information on intermolecular distances and orientations, which are critical for charge transport. Atomic force microscopy (AFM) is used to visualize the morphology of thin films, revealing details about grain size, shape, and connectivity, all of which impact device performance. rsc.org
For example, in studies of related benzo[b]thieno[2,3-d]thiophene derivatives, XRD and AFM have been used to correlate molecular packing and thin-film crystallinity with the hole mobility in OTFTs. rsc.org Future research will involve the use of these techniques to guide the design of new derivatives with optimized solid-state properties for specific applications.
Integration into Multi-component Hybrid Materials for Synergistic Properties
The di-functional nature of 2,3-diiodobenzo[b]thiophene makes it an ideal building block for the creation of multi-component hybrid materials. By incorporating this unit into larger structures, such as copolymers or metal-organic frameworks (MOFs), it is possible to create materials with synergistic properties that are not present in the individual components.
For instance, copolymers containing benzo[b]thiophene units can be designed to have specific electronic and optical properties for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The diiodo-derivative can be used as a monomer in polymerization reactions, such as Suzuki polycondensation, to create well-defined conjugated polymers. nih.gov The properties of these polymers can be tuned by co-polymerizing the diiodobenzothiophene with other aromatic or heteroaromatic monomers.
Addressing Challenges in Scalable Synthesis and Materials Performance for Industrial Applications
For any new material to have a real-world impact, its synthesis must be scalable and its performance must be robust and reliable. There are several challenges to be addressed in the case of 2,3-diiodobenzo[b]thiophene and its derivatives.
The cost and availability of starting materials, particularly those containing iodine, can be a significant hurdle for large-scale production. The development of synthetic routes that use cheaper and more abundant precursors is therefore a priority. Furthermore, the purification of the final products can be challenging, and efficient methods for removing impurities, such as residual metal catalysts from cross-coupling reactions, are needed.
In terms of materials performance, stability is a key concern. Organic electronic materials can be susceptible to degradation in the presence of oxygen and moisture, which can limit the lifetime of devices. nih.gov Research into new encapsulation techniques and the design of inherently more stable molecules will be crucial for the industrial application of these materials.
Interdisciplinary Research with Diiodobenzothiophene Analogues in Emerging Technologies
The unique properties of benzo[b]thiophene derivatives have led to their exploration in a wide range of emerging technologies, fostering interdisciplinary research collaborations.
In the field of organic electronics , these molecules are being investigated as organic semiconductors for OTFTs, OPVs, and OLEDs. mdpi.comresearchgate.netnih.govdntb.gov.ua Their rigid, planar structure and tunable electronic properties make them attractive candidates for these applications.
In medicinal chemistry , benzo[b]thiophene derivatives have shown a wide range of biological activities, including as antimicrobial and anticancer agents. nih.govnih.gov The diiodo-scaffold could serve as a starting point for the synthesis of new drug candidates with novel mechanisms of action.
In materials science , the ability to functionalize the benzo[b]thiophene core allows for the creation of materials with tailored optical and electronic properties for applications in sensing, imaging, and photonics.
The continued exploration of 2,3-diiodobenzo[b]thiophene and its analogues at the interface of chemistry, physics, biology, and engineering is expected to lead to exciting new discoveries and technological advancements.
Q & A
Q. How can isotopic labeling (e.g., I) of 2,3-diiodo-benzo[b]thiophene enhance tracking in environmental fate studies?
- Methodological Answer : Radiolabel using NaI and chloramine-T oxidation. Assess environmental persistence via liquid scintillation counting in soil/water matrices. Compare degradation pathways with non-radioactive analogs using high-resolution mass spectrometry (HRMS) .
Notes
- Advanced questions emphasize mechanistic, computational, and application-driven research.
- Data contradictions are addressed via multimodal experimental/theoretical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
